Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(aminomethyl)benzoate is a compound with the CAS Number: 107045-28-3 and a Molecular Weight of 207.27 . It’s a solid or semi-solid or liquid or lump form . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of tert-butyl 4-chloromethyl benzoate involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20 : 1, cooling to 0-10DEG C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl 4-aminobenzoate, has a Molecular Formula of CHNO, an Average mass of 193.242 Da, and a Monoisotopic mass of 193.110275 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the reaction of tert-butyl 4-(aminomethyl)benzoate involves conditions with hydrogen and palladium on activated charcoal in methanol .Physical And Chemical Properties Analysis
Tert-butyl 4-(aminomethyl)benzoate has a storage temperature requirement of keeping in a dark place, Inert atmosphere, and storing in a freezer, under -20C .Scientific Research Applications
Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses of piperidine derivatives, which are important in medicinal chemistry. These derivatives are synthesized using different reactions, such as allylation and Mitsunobu reaction, leading to various isomers with potential pharmaceutical applications (Moskalenko & Boev, 2014).
Formation of Schiff Base Compounds : Synthesis processes involving tert-butyl 4-oxopiperidine-1-carboxylate lead to the formation of Schiff base compounds. These compounds have been characterized using spectroscopic methods and crystallographic analysis, indicating their potential use in the development of new materials or medicinal compounds (Çolak et al., 2021).
Intermediate in Jak3 Inhibitor Synthesis : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, showcasing its significance in developing targeted cancer therapies (Chen Xin-zhi, 2011).
Applications in Anticancer Drug Development : Some derivatives of tert-butyl 4-oxopiperidine-1-carboxylate are intermediates in synthesizing small molecule anticancer drugs. These methods involve several steps including nucleophilic substitution and oxidation, highlighting the compound's role in developing new cancer treatments (Zhang et al., 2018).
Crystal Structure Analysis : Studies also focus on the molecular and crystal structure of these compounds, revealing their potential in material science and chemistry for designing new molecular structures (Moriguchi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLAUNQWVXXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.